molecular formula C20H23N7 B11190245 N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11190245
M. Wt: 361.4 g/mol
InChI Key: YTHKGVRGQZPEIA-UHFFFAOYSA-N
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Description

N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a synthetic small molecule of high interest in oncological and pharmacological research. This compound features a 1,3,5-triazine-2,4-diamine core, a scaffold recognized for its diverse biological activities, which is strategically functionalized with an N-phenyl group and a critical 6-[(4-phenylpiperazin-1-yl)methyl] side chain . The inclusion of the 4-phenylpiperazine moiety is a significant structural feature, as this group has been identified in structure-activity relationship (SAR) studies as being crucial for potent cytotoxic activity against various cancer cell lines, including colon (HCT-116) and breast (MCF-7) carcinomas . The molecular design follows the "molecular hybrid" strategy, combining pharmaceutically relevant fragments to create a single agent with enhanced potential for multi-target activity or synergistic effects . The primary research application of this compound is as a candidate antitumor agent. Its mechanism of action is under investigation but may involve the inhibition of key enzymatic pathways that drive cancer cell proliferation. Specifically, structurally related 6-phenyl-N-phenyl-1,3,5-triazine-2,4-diamine derivatives have been identified as potent inhibitors of lysophosphatidic acid acyltransferase beta (LPAAT-β), an enzyme implicated in lipid biosynthesis and signal transduction within tumor cells . Inhibition of LPAAT-β is a validated therapeutic strategy for disrupting cancer cell growth and survival. Furthermore, analogous triazine derivatives have been demonstrated to induce cell cycle arrest in the G0/G1 and G2/M phases and promote apoptosis (programmed cell death) in cancer cells, independent of their p53 status, suggesting a potential mechanism to overcome common drug-resistance pathways . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H23N7

Molecular Weight

361.4 g/mol

IUPAC Name

2-N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H23N7/c21-19-23-18(24-20(25-19)22-16-7-3-1-4-8-16)15-26-11-13-27(14-12-26)17-9-5-2-6-10-17/h1-10H,11-15H2,(H3,21,22,23,24,25)

InChI Key

YTHKGVRGQZPEIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC=C3)N)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction, where an appropriate phenylating agent reacts with the triazine ring.

    Attachment of the Piperazine Moiety: The piperazine moiety can be attached through a condensation reaction with a suitable piperazine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-dione, while reduction may produce this compound derivatives with altered functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine exhibits antiproliferative properties against various cancer cell lines. A study involving a library of compounds with similar triazine scaffolds demonstrated selective inhibition of triple-negative breast cancer cells (MDA-MB231) while sparing non-cancerous cells (MCF-10A) from adverse effects. This selectivity suggests potential for targeted cancer therapies .

Binding Affinity Studies

The compound's interaction with biological targets has been studied to understand its mechanism of action better. Binding affinity assays reveal that it can effectively bind to certain receptors involved in cancer proliferation and survival pathways. This property is crucial for the development of new anticancer agents that can minimize side effects by selectively targeting malignant cells.

Synthesis and Structure–Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions. The structure–activity relationship (SAR) studies are essential for optimizing the compound's efficacy and reducing toxicity. By modifying the substituents on the triazine ring or the piperazine moiety, researchers can enhance the compound's biological activity .

Case Study 1: Antiproliferative Screening

A comprehensive screening of various derivatives of the triazine scaffold was conducted on multiple breast cancer cell lines. The study highlighted that specific modifications led to enhanced potency against hormone-independent breast cancer cells while maintaining low toxicity towards normal cells. This finding emphasizes the importance of structural modifications in developing effective anticancer therapies .

Case Study 2: QSAR Modeling

Quantitative Structure–Activity Relationship (QSAR) models have been developed based on the biological activity data obtained from various compounds related to this compound. These models aid in predicting the activity of new compounds and guide further synthesis efforts towards more potent anticancer agents .

Summary Table of Applications

Application AreaDescriptionKey Findings
Anticancer Activity Inhibition of cancer cell proliferationSelective effect on triple-negative breast cancer
Binding Affinity Interaction with specific biological targetsEffective binding leading to potential therapies
Synthesis Multi-step organic reactions for compound preparationStructural modifications enhance biological activity
QSAR Modeling Predictive modeling based on structure–activity relationshipsGuides development of new compounds

Mechanism of Action

The mechanism of action of N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

6-[1-(4-Phenylpiperazin-1-yl)propan-2-yl]-N,N-dimethyl-1,3,5-triazine-2,4-diamine (CAS 7181-31-9)

  • Structure: Features a dimethylamino group and a propan-2-yl linker to 4-phenylpiperazine.
  • Key Differences: The propan-2-yl spacer may enhance conformational flexibility compared to the methyl linker in the target compound. Dimethylamino groups likely reduce hydrogen-bonding capacity, altering solubility and receptor interactions .

N2-(1-Benzylpiperidin-4-yl)-N4-mesityl-1,3,5-triazine-2,4,6-triamine (Compound 6a6)

  • Structure : Mesityl (2,4,6-trimethylphenyl) and benzylpiperidine substituents.
  • Benzylpiperidine differs electronically from phenylpiperazine, affecting charge distribution and π-π interactions .

6-[(4-Benzylpiperazin-1-yl)methyl]-N-(3-chloro-2-methylphenyl)-1,3,5-triazine-2,4-diamine

  • Structure : Benzylpiperazine and 3-chloro-2-methylphenyl substituents.
  • The benzyl group may enhance lipophilicity compared to the phenyl group in the target compound .

Functional Group and Pharmacophore Modifications

Ametryn (6-Methylthio-2-ethylamino-4-isopropylamino-1,3,5-triazine)

  • Structure: Methylthio, ethylamino, and isopropylamino substituents.
  • Key Differences: Simpler alkyl/alkylthio groups are typical in herbicides (e.g., Gesapax). The target compound’s phenylpiperazine and phenylamino groups suggest a shift from agrochemical to pharmaceutical applications, focusing on receptor binding over phytotoxicity .

Prometryn (N,N'-Diisopropyl-6-methylthio-1,3,5-triazine-2,4-diamine)

  • Structure: Methylthio and diisopropylamino groups.
  • Key Differences: The diisopropylamino groups increase steric hindrance, reducing metabolic stability compared to the target compound’s phenylpiperazine, which may improve CNS penetration .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Ametryn Prometryn Compound 6a6
Molecular Weight ~450 g/mol (estimated) 227.3 g/mol 241.4 g/mol ~450 g/mol
LogP (Predicted) 3.5–4.2 (high lipophilicity) 2.1 3.0 3.8–4.5
Solubility Moderate (piperazine N-H) Low (alkylthio) Low (alkylthio) Low (bulky substituents)
Bioactivity Potential CNS/viral targets Herbicide Herbicide Anti-HIV
  • Key Insights: The target compound’s phenylpiperazine and phenylamino groups balance lipophilicity and hydrogen-bonding capacity, favoring blood-brain barrier penetration and receptor engagement. In contrast, agrochemical triazines prioritize hydrophobicity for plant membrane interaction .

Biological Activity

N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that exhibits significant biological activity, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazine core with various functional groups that contribute to its biological properties. The molecular formula is C18H23N5C_{18}H_{23}N_5, with a molecular weight of approximately 366.44 g/mol. The structure consists of a phenyl group attached to a triazine ring, further substituted by a piperazine moiety that enhances its biological activity.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown significant cytotoxicity against:

Cell Line IC50 (µM) Mechanism of Action
HCT-116 (Colon Cancer)3.3 x 10^-8Induces G0/G1 and G2/M cell cycle arrest
MCF-7 (Breast Cancer)1.1 x 10^-6Apoptosis induction in wild-type and mutant p53 cells
HeLa (Cervical Cancer)Not specifiedNoted for similar mechanisms as above

The compound's mechanism involves the induction of apoptosis and cell cycle arrest in a p53-independent manner . Specifically, it has been observed to inhibit the MDM2-p53 interaction while promoting apoptosis in both wild-type and mutant p53 cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the 4-phenylpiperazin-1-yl substituent significantly enhances anticancer activity compared to other substituents. For example:

Substituent Activity Level
4-Phenylpiperazin-1-ylHigh
PiperidineModerate
MorpholineLow

These findings suggest that modifications to the piperazine moiety can lead to variations in biological activity, emphasizing the importance of structural design in drug development .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at various phases (G0/G1 and G2/M), which is crucial for halting cancer cell proliferation.
  • Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of MDM2-p53 Interaction : Although not directly inhibiting this interaction, it alters the cellular response to p53 signaling pathways .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Study on Melanoma Cells : A study reported that this compound exhibited remarkable activity against melanoma cells with an IC50 value indicating potent cytotoxic effects.
  • Combination Therapies : Research is ongoing to explore the potential of combining this compound with other chemotherapeutic agents to enhance overall efficacy against resistant cancer types .

Q & A

Q. What are the recommended synthetic routes and characterization methods for N-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,3,5-triazine-2,4-diamine?

  • Methodological Answer : Microwave-assisted synthesis is a time-efficient approach for constructing the 1,3,5-triazine core, enabling rapid cyclization and functionalization . Post-synthesis, structural confirmation requires a combination of 1^1H/13^13C NMR for verifying substituent positions, mass spectrometry for molecular weight validation, and elemental analysis to confirm purity (>95%). For derivatives with steric complexity, single-crystal X-ray diffraction can resolve ambiguities in regiochemistry .

Q. How can researchers assess the initial biological activity of this compound?

  • Methodological Answer : Prioritize high-throughput screening (HTS) against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to quantify IC50_{50} values. Parallel testing in non-cancerous cell lines (e.g., HEK-293) evaluates selectivity. For mechanistic insights, pair HTS with flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide DNA content analysis) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer : Employ 1^1H NMR to identify aromatic protons and piperazine methylene signals (δ=2.53.5δ = 2.5–3.5 ppm). 13^13C NMR distinguishes triazine carbons (δ=160170δ = 160–170 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak within 3 ppm error. Purity validation via HPLC (C18 column, acetonitrile/water gradient) ensures >95% homogeneity .

Advanced Research Questions

Q. How can experimental design (DoE) optimize reaction conditions for scaled synthesis?

  • Methodological Answer : Apply a Box-Behnken design to optimize microwave power (100–300 W), reaction time (10–30 min), and solvent ratio (DMF/H2_2O). Use ANOVA to identify significant factors (p < 0.05) and response surface modeling to predict yield maxima. Validate predictions with three confirmatory runs, achieving <5% deviation .

Q. How should researchers resolve contradictions in biological activity data across assays?

  • Methodological Answer : Cross-validate conflicting results using orthogonal assays (e.g., ATP-based viability vs. resazurin reduction). Perform dose-response curves in triplicate under standardized conditions (pH, serum concentration). If inconsistencies persist, conduct proteomic profiling (LC-MS/MS) to identify off-target interactions or assay-specific artifacts .

Q. What computational strategies enhance the design of derivatives with improved target affinity?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to map interactions with kinases (e.g., EGFR) or serotonin receptors. Pair with molecular dynamics simulations (GROMACS) to assess binding stability (>50 ns trajectories). Validate predictions via synthesis and SPR analysis to measure KD_D values .

Q. What strategies mitigate resistance to triazine-based therapeutics in cancer models?

  • Methodological Answer : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to counteract efflux-mediated resistance. Test combination therapies (e.g., with cisplatin) using Chou-Talalay synergy indices (CI < 1). RNA-seq of resistant cell lines identifies upregulated pathways (e.g., PI3K/Akt), enabling targeted co-inhibition .

Q. How can 3D-QSAR modeling predict antiproliferative activity of novel analogs?

  • Methodological Answer : Develop a CoMFA model using steric/electrostatic fields from 30 derivatives. Validate with a test set (r2^2 > 0.6, q2^2 > 0.5). Key descriptors (e.g., piperazine hydrophobicity) guide synthesis of analogs with predicted IC50_{50} improvements. Confirm activity in vitro .

Q. What methodologies integrate computational reaction design with experimental validation?

  • Methodological Answer : Use quantum chemical calculations (Gaussian 16) to simulate reaction pathways and identify transition states. Validate with in situ FTIR to monitor intermediate formation. Optimize conditions using a feedback loop: computational predictions → microwave synthesis → HPLC yield quantification .

Q. How to design experiments validating the compound’s mechanism of action in neurological targets?

  • Methodological Answer :
    Conduct radioligand binding assays (e.g., 3^3H-ketanserin for 5-HT2A_{2A} receptors) to measure Ki_i. Follow with cAMP/PKA pathway analysis in neuronal cells (ELISA). Use CRISPR knockouts of candidate receptors to confirm target specificity .

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